molecular formula C15H18ClN B1419449 N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride CAS No. 1197803-63-6

N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B1419449
CAS No.: 1197803-63-6
M. Wt: 247.76 g/mol
InChI Key: FIMGPNAOTNGWLQ-UHFFFAOYSA-N
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Description

N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride: is a chemical compound with the molecular formula C15H18ClN and a molecular weight of 247.77 g/mol . This compound is characterized by the presence of a naphthalene ring, an ethyl group, and a cyclopropanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of naphthalene derivatives with ethylamine and cyclopropane derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Chemistry: In chemistry, N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may also serve as a probe for studying cellular processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride is unique due to the presence of the cyclopropanamine group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

N-(1-naphthalen-2-ylethyl)cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h2-7,10-11,15-16H,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMGPNAOTNGWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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